molecular formula C14H15NO3 B2622906 N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide CAS No. 2034487-51-7

N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2622906
CAS No.: 2034487-51-7
M. Wt: 245.278
InChI Key: KBESDRCJFBGYIB-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)cyclobutanecarboxamide is a synthetic chemical reagent designed for advanced research and development. Its structure, featuring a bifuran moiety linked to a cyclobutanecarboxamide group, makes it a valuable building block for creating novel materials and investigating bioactive molecules. Researchers can utilize this compound as a key monomer in the synthesis of biobased polyamides. Incorporating rigid bifuran units into polymer backbones is a recognized strategy to enhance material properties, such as thermal stability and tensile modulus . This approach aligns with the growing demand for sustainable polymers derived from renewable biomass . Furthermore, the bifuran scaffold is of significant interest in medicinal chemistry for designing new pharmacologically active agents. While the specific activity of this compound is not yet reported, structurally similar bifuran and benzofuran derivatives are extensively investigated for their potential biological activities, establishing the bifuran motif as a privileged structure in drug discovery . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(10-2-1-3-10)15-8-12-4-5-13(18-12)11-6-7-17-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBESDRCJFBGYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated bifuran derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, modulating their activity. The cyclobutanecarboxamide core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: A simpler analog without the bifuran moiety.

    N,N-didecylcyclobutanecarboxamide: A derivative with longer alkyl chains.

    N,N-dihexylcyclobutanecarboxamide: Another derivative with medium-length alkyl chains.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide is an organic compound characterized by its unique structural features, which include a cyclobutanecarboxamide core and a bifuran moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H15NO2C_{14}H_{15}NO_2, with a molecular weight of approximately 241.28 g/mol. The structural characteristics allow for unique interactions with biological targets, enhancing its potential efficacy.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The bifuran moiety can intercalate with DNA and inhibit specific enzymes, leading to cell cycle arrest or apoptosis in cancer cells.
  • Receptor Modulation : This compound may also modulate receptor activity, impacting various signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The bifuran structure enhances its ability to penetrate cellular membranes and interact with intracellular targets.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Results : Showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.
    • : The compound's unique structure contributes to its enhanced antimicrobial properties.
  • Anticancer Activity Study :
    • Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results : IC50 values indicated significant cytotoxicity at concentrations as low as 5 µM.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(Furan-2-ylmethyl)cyclobutanecarboxamideSingle furan ringModerate anti-inflammatory properties
N-(Thiophen-3-ylmethyl)cyclobutanecarboxamideThiophene ringAnticancer activity against specific cell lines
N-(2-Furylmethyl)cyclobutanecarboxamideSingle furan ringExhibits lower cytotoxicity than bifuran derivatives

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